1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine derivatives with 1,3-diketones.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the tetrafluorobenzyl group: This step often involves nucleophilic substitution reactions.
Formation of the carboxamide group: This can be done through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tetrafluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution reactions: Can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrafluorobenzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the tetrafluorobenzyl group, which may affect its biological activity and chemical properties.
1,3-dimethyl-4-nitro-N-[1-(2,3-difluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide: Contains fewer fluorine atoms, which may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H12F4N6O3 |
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Molecular Weight |
412.3g/mol |
IUPAC Name |
2,5-dimethyl-4-nitro-N-[1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H12F4N6O3/c1-7-14(26(28)29)15(24(2)22-7)16(27)21-11-3-4-25(23-11)6-8-12(19)9(17)5-10(18)13(8)20/h3-5H,6H2,1-2H3,(H,21,23,27) |
InChI Key |
UIUKLNMWFUCPRN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=NN(C=C2)CC3=C(C(=CC(=C3F)F)F)F)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=NN(C=C2)CC3=C(C(=CC(=C3F)F)F)F)C |
Origin of Product |
United States |
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